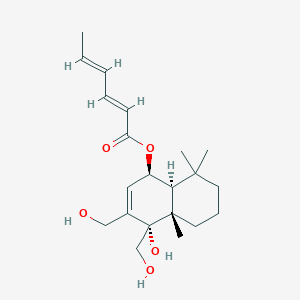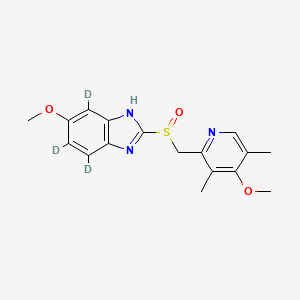
6beta-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydrimenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6beta-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydrimenol is a natural product that has garnered interest in the field of life sciences. It is a sesquiterpenoid compound, which means it is a type of terpenoid consisting of three isoprene units.
準備方法
Synthetic Routes and Reaction Conditions
6beta-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydrimenol is produced in the cultures of the fungus Penicillium species . The synthetic route involves the esterification of 2,4-hexadienoic acid with a drimenol derivative. The reaction conditions typically include the use of a suitable solvent like chloroform and a catalyst to facilitate the esterification process. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of Penicillium cultures. The compound is then extracted and purified using techniques such as chromatography and crystallization. The industrial process is optimized to maximize the yield and purity of the compound while minimizing production costs .
化学反応の分析
Types of Reactions
6beta-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydrimenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
科学的研究の応用
6beta-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydrimenol has several scientific research applications, including:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections caused by fungi.
Industry: Utilized in the development of natural product-based pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6beta-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydrimenol involves its interaction with various molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting Enzymes: It may inhibit key enzymes involved in the biosynthesis of essential cellular components in fungi, leading to their death.
Disrupting Membranes: The compound may disrupt the integrity of fungal cell membranes, causing cell lysis and death.
Modulating Signaling Pathways: It may interfere with signaling pathways that regulate fungal growth and reproduction.
類似化合物との比較
Similar Compounds
(2E,4E)-hexa-2,4-dienoic acid: A sorbic acid derivative with antimicrobial properties.
Uniqueness
This compound is unique due to its complex structure, which includes both hydroxyl and ester functional groups. This structural complexity allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its production from natural sources like Penicillium species also adds to its uniqueness and potential for sustainable production .
特性
IUPAC Name |
[(1R,4S,4aS,8aS)-4-hydroxy-3,4-bis(hydroxymethyl)-4a,8,8-trimethyl-5,6,7,8a-tetrahydro-1H-naphthalen-1-yl] (2E,4E)-hexa-2,4-dienoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O5/c1-5-6-7-9-17(24)26-16-12-15(13-22)21(25,14-23)20(4)11-8-10-19(2,3)18(16)20/h5-7,9,12,16,18,22-23,25H,8,10-11,13-14H2,1-4H3/b6-5+,9-7+/t16-,18+,20+,21-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABFALSQMFMAOA-YWDBKMQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC(=O)OC1C=C(C(C2(C1C(CCC2)(C)C)C)(CO)O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C(=O)O[C@@H]1C=C([C@@]([C@@]2([C@@H]1C(CCC2)(C)C)C)(CO)O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


